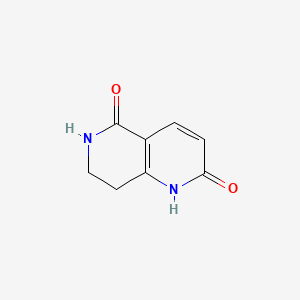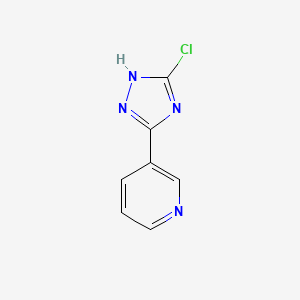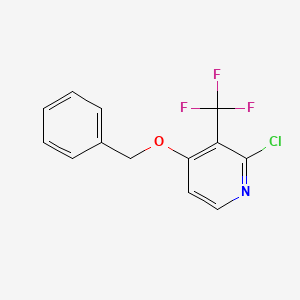
4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine
Overview
Description
“4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are known to have various applications in biological, agricultural, and pharmaceutical fields .
Chemical Reactions Analysis
The chemical reactions involving “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” could be numerous and varied, depending on the reaction conditions and the presence of other reactants. As a derivative of pyridine, it might be expected to undergo reactions typical of pyridines, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” would depend on its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .Scientific Research Applications
Synthesis of Related Compounds : A key intermediate for the synthesis of the herbicide trifloxysulfuron is 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).
Fungicide Research : The compound fluazinam, which includes a similar trifluoromethylpyridine structure, has been studied for its crystal structure and intermolecular interactions, relevant to its application as a fungicide (Youngeun Jeon et al., 2013).
Antimicrobial Activity : Research on the synthesis and antimicrobial activity of new quinazolinones derivatives, which involve similar chemical structures, indicates potential applications in antibacterial and antifungal treatments (G. Naganagowda & A. Petsom, 2011).
Potential Calcium-Channel Antagonist Activity : Studies on 1,4-dihydropyridine derivatives, including compounds with similar structures, have indicated potential calcium modulatory properties, relevant in medical research (A. Linden et al., 2011).
Medicinal Chemistry Research : The synthesis of a 5-aza-derivative of 2,2-difluorobenzodioxole, closely related in structure, highlights its potential use in medicinal chemistry, especially in the development of metabolically stable derivatives (M. P. Catalani et al., 2010).
Regioexhaustive Functionalization : The conversion of similar chloro- and bromo-(trifluoromethyl)pyridines into carboxylic acids and other derivatives shows its applications in organic synthesis and functionalization studies (F. Cottet et al., 2004).
Photoinduced Direct 4-pyridination : The photo-irradiated direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine, using similar pyridine derivatives, suggests potential applications in the construction of biologically active molecules (T. Hoshikawa & M. Inoue, 2013).
Safety And Hazards
As with any chemical compound, “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” should be handled with care. It could potentially cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with appropriate personal protective equipment, and used only in a well-ventilated area .
Future Directions
The future directions for research on “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” could include further exploration of its synthesis, its physical and chemical properties, and its potential applications. For instance, it could be interesting to investigate its potential uses in pharmaceuticals, given the biological activity of many pyridine derivatives .
properties
IUPAC Name |
2-chloro-4-phenylmethoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-12-11(13(15,16)17)10(6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMBMVNNRFKZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


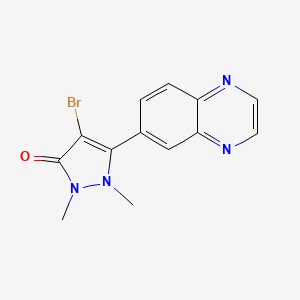
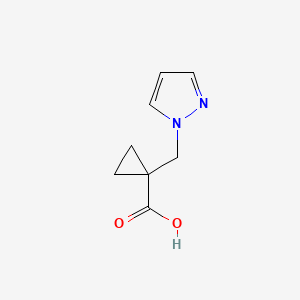
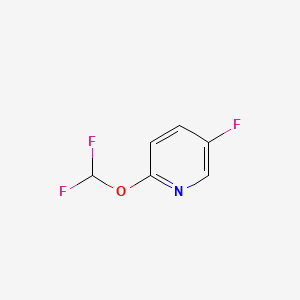
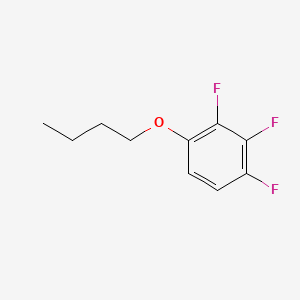
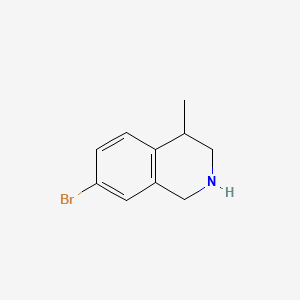
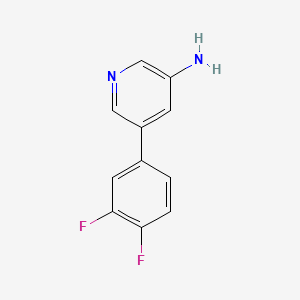
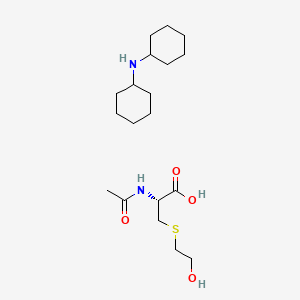
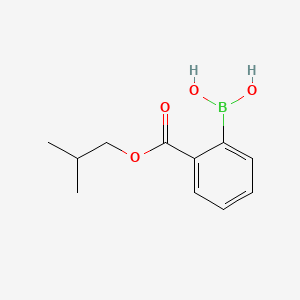
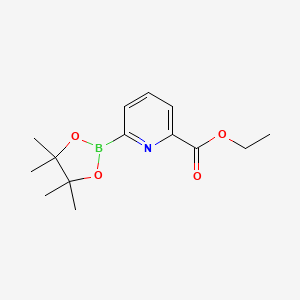
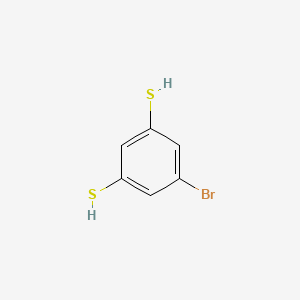
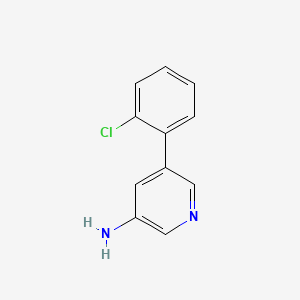
![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)
